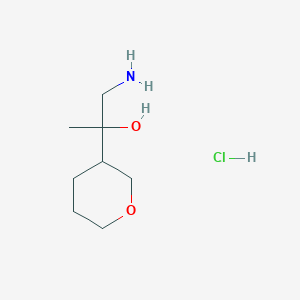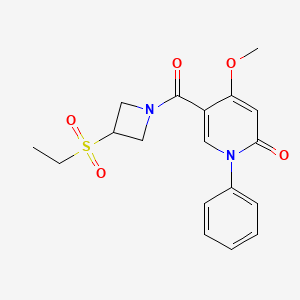
1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is a chemical compound with the CAS Number: 2361644-93-9 . It has a molecular weight of 195.69 and its IUPAC name is 1-amino-2-(tetrahydro-2H-pyran-3-yl)propan-2-ol hydrochloride . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is 1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
“1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride” is an oil at room temperature .Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Insights
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, which share a similar structural motif with "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", have been reported. These studies utilize X-ray diffraction to reveal the crystal structures and conformational dynamics of such compounds in different environments. The research highlights the hydrogen-bonding patterns and the impact of structural variations on the molecular conformation, which is crucial for designing molecules with desired properties (Nitek et al., 2020).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
Research into 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and related structures, akin to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", explores their affinity to beta-1 and beta-2 adrenoceptors. This study provides insights into the cardioselectivity of these compounds, which is vital for developing targeted beta-blockers with minimal side effects (Rzeszotarski et al., 1979).
Synthesis and Application in Organic Synthesis
The synthesis and application of 1,2-aminoalcohols, which include motifs similar to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", in organic synthesis have been extensively studied. These compounds are pivotal in the development of new synthetic methodologies, such as the metal-free photosensitized oxyimination of unactivated alkenes. This process showcases the versatility of 1,2-aminoalcohols in creating high-value organic molecules through innovative synthetic routes (Patra et al., 2021).
Corrosion Inhibition
Tertiary amines derived from 1,3-di-amino-propan-2-ol, related to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride", have been synthesized and evaluated for their performance as corrosion inhibitors on carbon steel. This research is significant for industrial applications where corrosion resistance is critical, demonstrating the potential of such compounds in protective coatings (Gao et al., 2007).
Ionic Liquids and Novel Materials
Studies have also focused on the synthesis of protic hydroxylic ionic liquids containing nitrogenous centers with variable basicity, using structures analogous to "1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride". These ionic liquids exhibit unique properties such as low glass transition temperatures and high conductivity, making them suitable for various applications in material science and electrochemistry (Shevchenko et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-2-(oxan-3-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-3-2-4-11-5-7;/h7,10H,2-6,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKNSCCJQHLES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1CCCOC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(oxan-3-yl)propan-2-ol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![N-{1-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-2-[(4-methyl-2-pyrimidinyl)amino]vinyl}benzenecarboxamide](/img/structure/B2707348.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)


![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2707356.png)

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2707358.png)
![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)
![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![3-(ethylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2707367.png)